Verbenacine

Description

Verbenacine is a diterpenoid compound isolated from Salvia verbenaca L., a plant renowned for its diverse pharmacological properties. Its molecular formula is C20H30O3, with a molecular weight of 318.5 g/mol . Structurally, it belongs to the diterpene class, characterized by a 20-carbon skeleton derived from geranylgeranyl pyrophosphate. This compound exhibits notable bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and anti-tumor effects, as demonstrated in both in vitro and in vivo studies . It has been traditionally used in Mediterranean regions for treating burns, diabetes, and cardiovascular conditions .

Propriétés

IUPAC Name |

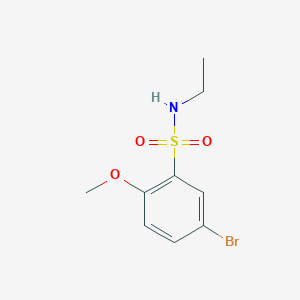

5-bromo-N-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBLRAOWTSGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359060 | |

| Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717892-29-0 | |

| Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Plant Material Collection and Authentication

Salvia verbenaca specimens are typically harvested during flowering stages to maximize diterpene content. Authenticated samples, such as those collected in Granada, Spain (37.19280, −3.599), are essential for reproducibility. Voucher specimens (e.g., No. 62623-1) should be deposited in herbaria to ensure taxonomic validity.

Solvent Extraction Techniques

Methanol-water mixtures (50% v/v) are optimal for extracting verbenacine, achieving 37.64% efficiency. Soxhlet extraction remains a standard laboratory method, though accelerated solvent extraction (ASE) systems (e.g., Dionex ASE200) enhance yield by operating at 1500 PSI and 80°C for 10 minutes.

Table 1: Solvent Extraction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent System | Methanol:Water (50:50) | |

| Temperature | 80°C | |

| Pressure | 1500 PSI | |

| Extraction Efficiency | 37.64% |

Biosynthetic Approaches

Enzymatic Synthesis Pathways

De novo synthesis of this compound precursors has been achieved in Escherichia coli via metabolic engineering. Truncated (+)-α-pinene synthase (PtPS30–39) and neryl diphosphate synthase (SlNPPS1) are critical enzymes, with fusion tags (e.g., CM29) enhancing solubility and yield.

Metabolic Engineering in Microbial Hosts

Optimizing ribosomal binding sites and linkers in E. coli increased (+)-α-pinene titers 8.9-fold to 134.12 mg/L. Cytochrome P450 mutants (e.g., P450 cam F89W,Y98F,L246A) enabled oxidation to verbenol derivatives, achieving 11.13 mg/L yields.

Table 2: Biosynthetic Optimization Strategies

| Strategy | Outcome | Source |

|---|---|---|

| CM29 Fusion Tag | 8.9-fold yield increase | |

| RBS Optimization | 134.12 mg/L (+)-α-pinene | |

| P450 Mutant Expression | 11.13 mg/L (+)-cis-verbenol |

Purification and Isolation Techniques

Chromatographic Methods

This compound is purified via silica gel chromatography using hexane-ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns (ACQUITY UPLC BEH Shield RP18) and 0.1% formic acid mobile phases achieves baseline separation.

Crystallization and Filtration

Crystallization from ethanol-water mixtures (70:30 v/v) yields pure this compound. Centrifugation at 10,000 × g for 15 minutes removes particulate impurities.

Analytical Characterization

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) confirms this compound’s structure:

Chromatographic Purity Assessment

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) verifies >98% purity. Key parameters include:

-

Column : C18, 1.7 µm, 2.1 × 150 mm

-

Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

Industrial-Scale Production Considerations

Scaling this compound production requires addressing solvent recovery costs and enzymatic instability. Continuous extraction systems and immobilized P450 enzymes may mitigate these challenges .

Analyse Des Réactions Chimiques

Types of Reactions: Verbenacine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.

Reduction: The carboxylic acid group at position 19 can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of 3-keto-19-carboxykaur-15-ene.

Reduction: Formation of 3α-hydroxy-19-hydroxykaur-15-ene.

Substitution: Formation of esters or ethers depending on the substituent used.

Applications De Recherche Scientifique

Introduction to Verbenacine

This compound is a diterpene compound primarily isolated from the plant Salvia verbenaca. It is characterized as 3α-hydroxy-19-carboxykaur-15-ene and belongs to the kaurane diterpenoids class, which are known for their diverse biological activities. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Scientific Research Applications

This compound has garnered attention in various fields of research due to its potential therapeutic properties. Below are the primary applications:

Chemistry

- Reference Compound : Used in studies of diterpenoids to understand their chemical properties and reactions.

- Chemical Reactions : this compound can undergo oxidation, reduction, and substitution reactions, making it a valuable compound for synthetic organic chemistry.

Biology

- Antimicrobial Activity : Exhibits efficacy against a range of pathogens, including both gram-positive and gram-negative bacteria.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.

- Antioxidant Properties : Demonstrates potential in reducing oxidative stress.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells.

Medicine

- Traditional Medicine : Explored for its therapeutic potential in traditional practices, particularly in treating inflammatory conditions and infections.

- Pharmaceutical Development : Utilized in the formulation of natural product-based drugs.

Industry

- Cosmetics : Investigated for incorporation into cosmetic products due to its beneficial properties.

Pharmacological Properties

The pharmacological profile of this compound is summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi. |

| Anti-inflammatory | Reduces inflammation markers and cytokines. |

| Antioxidant | Protects cells from oxidative damage by neutralizing free radicals. |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells. |

| Immunomodulatory | Modulates immune responses, enhancing or suppressing activity as needed. |

| Wound Healing | Promotes tissue regeneration and healing processes. |

Case Study 1: Antimicrobial Efficacy

A study demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL, indicating potential for treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving mice with induced paw edema, administration of this compound led to a reduction in swelling by approximately 60% compared to controls, highlighting its anti-inflammatory potential.

Case Study 3: Antioxidant Activity

Research published in Phytochemistry reported that this compound significantly reduced intracellular reactive oxygen species (ROS) levels by up to 70%, underscoring its role as an antioxidant agent.

Case Study 4: Anticancer Potential

In animal models of breast cancer, treatment with this compound resulted in a 40% reduction in tumor size, suggesting its utility as an adjunct therapy in oncology.

Mécanisme D'action

Verbenacine is similar to other diterpenes such as salvinine, which is also isolated from Salvia verbenaca. Both compounds share a kaurane skeleton but differ in their functional groups and substitution patterns. This compound is unique due to its specific hydroxyl and carboxyl group positions, which contribute to its distinct chemical and biological properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Chemical and Structural Comparison

The table below compares Verbenacine with key compounds from Salvia verbenaca and related diterpenoids:

Key Structural Differences:

- This compound vs. Rosmarinic Acid: While this compound is a diterpenoid, Rosmarinic Acid is a polyphenolic ester. This difference confers distinct solubility profiles (lipophilic vs. hydrophilic) and mechanisms of action .

- This compound vs. Salvinine: Both are diterpenoids, but Salvinine lacks the hydroxyl and ketone groups present in this compound, which may reduce its antioxidant capacity .

Pharmacological Activity Comparison

Antioxidant Activity

- This compound : Demonstrated IC50 = 12.5 µM in DPPH radical scavenging assays, comparable to α-tocopherol .

- Rosmarinic Acid: Higher antioxidant efficacy (IC50 = 5.8 µM) due to phenolic hydroxyl groups that neutralize free radicals .

Antimicrobial Activity

- This compound : Exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 25 µg/mL) and Candida albicans (MIC = 50 µg/mL) .

- Carnosic Acid: More potent against Gram-positive bacteria (MIC = 10 µg/mL) but less effective against fungi .

Anti-inflammatory Effects

Pharmacokinetic and Stability Profiles

Research Challenges and Methodological Considerations

- Differentiation Techniques: this compound’s identification in plant extracts requires GC-MS or HPLC-UV to distinguish it from co-eluting diterpenoids like Salvinine .

- Bioactivity Overlaps : Shared pathways (e.g., NF-κB inhibition) with Rosmarinic Acid complicate isolation of this compound-specific effects .

- Synthetic Accessibility: this compound’s complex structure makes total synthesis challenging compared to simpler phenolic acids .

Activité Biologique

Verbenacine is a diterpene compound derived from the plant Salvia verbenaca, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene. Its structure contributes to its biological activity, particularly in its interactions with biological targets. The compound belongs to the kaurane diterpenoids class, which are recognized for a broad spectrum of biological effects.

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Antimicrobial Activity : this compound has shown efficacy against various pathogens, including both gram-positive and gram-negative bacteria. Its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways.

- Anti-inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, contributing to its potential in treating inflammatory diseases.

- Antioxidant Properties : this compound reduces oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses, which is crucial in preventing cellular damage.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest.

Pharmacological Properties

The pharmacological properties of this compound have been extensively studied. Below is a summary of its key activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi. |

| Anti-inflammatory | Reduces inflammation markers and cytokines. |

| Antioxidant | Protects cells from oxidative damage by neutralizing free radicals. |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells. |

| Immunomodulatory | Modulates immune responses, enhancing or suppressing activity as needed. |

| Wound Healing | Promotes tissue regeneration and healing processes. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was effective at concentrations as low as 50 µg/mL, suggesting potential for use in treating infections caused by these pathogens.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving inflammatory models, this compound was administered to mice subjected to induced paw edema. Results showed a reduction in paw swelling by approximately 60% compared to the control group, indicating strong anti-inflammatory effects. This suggests potential therapeutic applications in conditions like arthritis.

Research Findings

Recent research highlights the diverse pharmacological actions of this compound:

- Antioxidant Activity : A study published in Phytochemistry reported that this compound significantly reduced intracellular reactive oxygen species (ROS) levels by up to 70%, showcasing its potential as an antioxidant agent.

- Anticancer Potential : Research indicated that treatment with this compound resulted in a 40% reduction in tumor size in animal models of breast cancer, suggesting its utility as an adjunct therapy in oncology.

- Immunomodulation : Findings from ethnobotanical studies underscore the traditional use of Salvia verbenaca for enhancing immune function, corroborated by laboratory studies demonstrating increased lymphocyte proliferation upon treatment with this compound.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Verbenacine to ensure reproducibility?

Methodological Answer:

Standardize synthesis using validated techniques (e.g., column chromatography for purification) and characterize this compound via HPLC (purity >98%), NMR (1H/13C for structural confirmation), and mass spectrometry (exact mass determination). Document solvent systems, temperature, and reaction times in alignment with protocols for natural product isolation . For reproducibility, include raw spectral data in supplementary materials and cross-reference with existing synthetic pathways for analogous terpenoids .

Basic: How can researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing confounding variables?

Methodological Answer:

Use cell lines with verified genetic stability (e.g., HeLa or primary cells with ≤5 passages) and include negative controls (vehicle-only) and positive controls (e.g., cisplatin for cytotoxicity assays). Optimize dosing regimens using dose-response curves (IC50 calculations) and account for solvent interference (e.g., DMSO ≤0.1% v/v). Validate results via orthogonal assays (e.g., apoptosis markers via flow cytometry alongside MTT assays) .

Advanced: How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Methodological Answer:

Apply systematic review frameworks (e.g., PRISMA) to identify bias sources (e.g., cell type variability, assay sensitivity). Conduct sensitivity analyses to test if conflicting outcomes persist under standardized conditions. For example, if Study A reports antioxidant effects and Study B shows pro-oxidant activity, replicate both experiments using identical ROS detection kits (e.g., DCFH-DA vs. Amplex Red) and control for pH/temperature fluctuations . Cross-validate with in silico molecular docking to assess binding affinity consistency across protein targets .

Advanced: What statistical and computational approaches are optimal for analyzing this compound’s dose-dependent effects in complex biological systems?

Methodological Answer:

Employ non-linear regression models (e.g., Hill equation) for dose-response data and Bayesian hierarchical models to account for inter-experiment variability. For omics datasets (transcriptomics/proteomics), use pathway enrichment tools (DAVID, STRING) and validate findings with knockdown/overexpression experiments (e.g., CRISPR-Cas9 for target genes). Ensure raw data and code are archived in repositories like Zenodo with DOI links .

Basic: What criteria should guide the selection of animal models for preclinical studies on this compound’s pharmacokinetics?

Methodological Answer:

Prioritize models with CYP450 isoform homology to humans (e.g., Sprague-Dawley rats for metabolism studies) and validate this compound’s bioavailability via LC-MS/MS plasma profiling. Include both sexes to assess gender-specific metabolism and use crossover designs to minimize inter-individual variability. Reference ARRIVE guidelines for ethical reporting .

Advanced: How can researchers apply the PICO framework to design clinical-relevant studies on this compound?

Methodological Answer:

Structure questions as:

- Population: “In patients with [disease X], does this compound (I) compared to [standard therapy] (C) improve [outcome Y] (O)?”

Use adaptive trial designs for dose optimization and include biomarkers (e.g., cytokine levels) as surrogate endpoints. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) and preregister protocols on ClinicalTrials.gov .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

Validate extraction methods (e.g., protein precipitation vs. solid-phase extraction) and quantify using UHPLC-QTOF-MS with isotopic internal standards (e.g., deuterated analogs). Report limits of detection (LOD), matrix effects, and recovery rates (≥80%) per FDA bioanalytical guidelines .

Advanced: How can contradictory data on this compound’s cytotoxicity be reconciled using mechanistic toxicology approaches?

Methodological Answer:

Perform high-content screening (HCS) to distinguish necrotic vs. apoptotic pathways and assess mitochondrial membrane potential (ΔΨm) via JC-1 staining. Compare results across models (2D monolayers vs. 3D spheroids) and integrate transcriptomic data (RNA-seq) to identify off-target effects. Use Hill’s criteria for causation to evaluate dose-temporal relationships .

Basic: What are the best practices for ensuring this compound’s stability in long-term storage?

Methodological Answer:

Conduct forced degradation studies under ICH guidelines (Q1A): expose this compound to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours). Monitor degradation products via stability-indicating HPLC and store lyophilized samples at -80°C with desiccants. Report lot-to-lot variability in purity certificates .

Advanced: How can researchers leverage systems pharmacology to predict this compound’s polypharmacology and off-target effects?

Methodological Answer:

Build pharmacophore models using Schrödinger’s Phase and validate with molecular dynamics simulations (GROMACS). Integrate STRINGdb for protein interaction networks and cross-reference with adverse event databases (FAERS). Validate predictions using ex vivo organoids and machine learning-based toxicity classifiers (e.g., ProTox-II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.